molecular formula C8H7F2NO3 B1500463 4-(Difluoromethoxy)-2-methyl-1-nitrobenzene CAS No. 795303-16-1

4-(Difluoromethoxy)-2-methyl-1-nitrobenzene

Cat. No. B1500463
M. Wt: 203.14 g/mol
InChI Key: ZMQMGYRUUZPIOD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, specific information about the molecular structure of “4-(Difluoromethoxy)-2-methyl-1-nitrobenzene” is not available in the sources retrieved .


Chemical Reactions Analysis

The chemical reactions involving “4-(Difluoromethoxy)-2-methyl-1-nitrobenzene” are not explicitly mentioned in the sources retrieved .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, boiling point, vapor pressure, and solubility. Unfortunately, specific physical and chemical properties for “4-(Difluoromethoxy)-2-methyl-1-nitrobenzene” are not available in the sources retrieved .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Chemical Synthesis

    4-(Difluoromethoxy)-2-methyl-1-nitrobenzene has been studied in various chemical synthesis processes. For instance, a study explored the synthesis of derivatives of 2,4-difluoronitrobenzene reacted with different amines, leading to products with distinct crystalline forms and structural features, highlighting the versatility of nitrobenzene derivatives in chemical synthesis (Plater & Harrison, 2015).

  • Reactivity with Amines

    In the context of chemical reactivity, 4-(Difluoromethoxy)-2-methyl-1-nitrobenzene and related compounds have been shown to exhibit interesting interactions with amines. This was demonstrated in studies where nitrobenzenes reacted with various amines, yielding a variety of products depending on the substituents and reaction conditions (Hogg & Robertson, 1979).

Industrial and Medicinal Applications

  • Intermediate in Pharmaceutical Synthesis

    The compound has applications in the pharmaceutical industry. For instance, a study on the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in the production of dofetilide, a medication for arrhythmia, underscores its potential use in drug synthesis. The research investigated various factors affecting the synthesis process, providing insights into optimizing production methods for pharmaceutical intermediates (Zhai Guang-xin, 2006).

  • Potential Anticancer and Antiviral Agent

    Derivatives of 2,4-difluorobenzene, including compounds similar to 4-(Difluoromethoxy)-2-methyl-1-nitrobenzene, have been evaluated for their potential as anticancer and antiviral agents. A study explored these derivatives, aiming to develop them as acyclic mimics of thymidine, a key component in DNA. The findings suggested varied levels of effectiveness against cancer cell lines, though the compounds were generally inactive as antiviral agents (Wang et al., 2000).

Future Directions

Future research directions could focus on the synthesis and characterization of “4-(Difluoromethoxy)-2-methyl-1-nitrobenzene”, as well as exploration of its potential applications .

properties

IUPAC Name

4-(difluoromethoxy)-2-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-5-4-6(14-8(9)10)2-3-7(5)11(12)13/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQMGYRUUZPIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50667526
Record name 4-(Difluoromethoxy)-2-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50667526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)-2-methyl-1-nitrobenzene

CAS RN

795303-16-1
Record name 4-(Difluoromethoxy)-2-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50667526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IV Taydakov, TY Dutova, EN Sidorenko… - Chemistry of …, 2011 - Springer
A new catalytic system containing ferric chloride, activated carbon, and hydrazine has been proposed for the reductive cyclization of β-dialkylamino-2-nitrostyrenes to give the …
Number of citations: 8 link.springer.com

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